molecular formula C15H15NO2 B12998114 Phenylamino-p-tolyl-acetic acid

Phenylamino-p-tolyl-acetic acid

Cat. No.: B12998114
M. Wt: 241.28 g/mol
InChI Key: WWWQXEUOJFAILN-UHFFFAOYSA-N
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Description

Phenylamino-p-tolyl-acetic acid (CAS 723-69-3) is a substituted acetic acid derivative featuring a phenylamino group (-NH-C₆H₅) and a p-tolyl group (-C₆H₄-CH₃) attached to the α-carbon of the acetic acid backbone. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol. This compound is structurally characterized by the presence of both aromatic and polar functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-anilino-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)14(15(17)18)16-13-5-3-2-4-6-13/h2-10,14,16H,1H3,(H,17,18)

InChI Key

WWWQXEUOJFAILN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-(phenylamino)acetic acid typically involves the reaction of 4-methylbenzyl chloride with phenylamine in the presence of a base, followed by carboxylation. The reaction conditions often include:

    Solvent: Common solvents include ethanol or methanol.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Nitro compounds, sulfonic acids.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Pharmaceuticals: Potential precursor for drug development.

    Therapeutic Agents: Investigated for anti-inflammatory or anticancer properties.

Industry

    Materials Science: Used in the development of polymers and advanced materials.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-(phenylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Potential Use
This compound C₁₅H₁₅NO₂ 241.29 723-69-3 Phenylamino, p-tolyl Pharmaceutical intermediates
2-(Dimethylamino)-2-(p-tolyl)acetic acid C₁₁H₁₅NO₂ 193.25 230646-18-1 Dimethylamino, p-tolyl Lab reagents, chiral synthesis
(3-Chloro-phenylamino)-p-tolyl-acetic acid C₁₅H₁₄ClNO₂ 275.73 725252-95-9 3-Chloro-phenylamino, p-tolyl Bioactive compound synthesis
(S)-2-Amino-2-(p-tolyl)acetic acid C₁₀H₁₁NO₂ 193.20 N/A Amino, p-tolyl Amino acid derivatives, peptide R&D

Structural and Functional Differences

Substituent Effects: Phenylamino vs. Halogen Substitution: The introduction of a chlorine atom in (3-Chloro-phenylamino)-p-tolyl-acetic acid increases molecular weight (275.73 g/mol) and may enhance electrophilic reactivity, making it suitable for electrophilic aromatic substitution reactions in drug synthesis . Amino vs. Phenylamino: (S)-2-Amino-2-(p-tolyl)acetic acid lacks the aromatic phenylamino group, simplifying its structure and enabling use as a chiral building block in asymmetric synthesis .

Physicochemical Properties: Molecular Weight: this compound (241.29 g/mol) is heavier than its dimethylamino analog (193.25 g/mol), likely affecting its diffusion properties in biological systems. Polarity: The dimethylamino group in CAS 230646-18-1 introduces a positively charged nitrogen at physiological pH, whereas the phenylamino group in the parent compound remains neutral, influencing membrane permeability .

Biological Activity

Phenylamino-p-tolyl-acetic acid (also known as 4-Fluoro-phenylamino-p-tolyl-acetic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H14FNO2C_{15}H_{14}FNO_2 and a molecular weight of 259.28 g/mol. The structure features a fluorinated phenyl group attached to an amino group and a p-tolyl acetic acid moiety, enhancing its lipophilicity and biological activity.

Property Value
Molecular FormulaC15H14FNO2
Molecular Weight259.28 g/mol
Functional GroupsAmino, Carboxylic Acid, Fluorine

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies indicate that the compound shows potential against various microbial strains, with its effectiveness attributed to its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Antitumor Effects : Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, including lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cells.

Case Studies

  • Antitumor Evaluation :
    • A study evaluated the antitumor activity of this compound against human cancer cell lines. The results indicated significant growth inhibition percentages (%GI) across various cell lines, particularly in leukemia and CNS cancer models.
    • Table 1: Antitumor Activity Against Selected Cell Lines
    Cell Line %GI Lethality
    SNB-75 (CNS Cancer)33.36High
    SR (Leukemia)35.27Moderate
    MCF7 (Breast Cancer)70.68Low
  • Inhibition Studies :
    • In silico docking studies revealed that this compound interacts with key proteins involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Protein Binding : The fluorine atom enhances hydrogen bonding capabilities, increasing binding affinity to target proteins involved in inflammation and cancer pathways.
  • Signal Pathway Modulation : By inhibiting cytokine production and modulating signaling pathways, the compound can exert anti-inflammatory effects.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique biological properties due to its specific functional groups.

Compound Name Molecular Formula Unique Features
Phenyl(p-tolyl)acetic acidC15H14O2Lacks fluorine; different biological activity
4-fluoro-N-(p-tolyl)benzimidamideC15H14F2N2Contains a benzimidazole moiety
2-(p-tolyl)acetic acidC10H12O2Simpler structure; lacks amino and fluorine groups

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